Nonaethylene glycol monotridecyl ether
Description
Nonaethylene glycol monotridecyl ether (C₁₃E₉) is a nonionic surfactant composed of a tridecyl (C₁₃) hydrophobic alkyl chain and a hydrophilic nonaethylene glycol (9 ethylene oxide, EO) moiety. These surfactants are widely used in biochemical assays, Pickering emulsions, and membrane protein solubilization due to their tunable hydrophilic-lipophilic balance (HLB) .
Properties
CAS No. |
7300-80-3 |
|---|---|
Molecular Formula |
C31H64O10 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-2-3-4-5-6-7-8-9-10-11-12-14-33-16-18-35-20-22-37-24-26-39-28-30-41-31-29-40-27-25-38-23-21-36-19-17-34-15-13-32/h32H,2-31H2,1H3 |
InChI Key |
JEGXGVPVHUDCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of nonaethylene glycol monotridecyl ether typically involves the polymerization of ethylene oxide with tridecyl alcohol under alkaline conditions. This process results in the formation of a polyethylene glycol chain with nine ethylene oxide units attached to a tridecyl group . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Nonaethylene glycol monotridecyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nonaethylene glycol monotridecyl ether is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a nonionic surfactant in various chemical reactions and processes.
Biology: Employed in protein separation and purification techniques.
Medicine: Utilized in the formulation of pharmaceutical products to enhance drug solubility and stability.
Industry: Applied in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of nonaethylene glycol monotridecyl ether involves its ability to interact with biological membranes and proteins. It increases the permeability of membranes and solubilizes lipid components, which facilitates the separation and purification of proteins . The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Varying Alkyl Chain Length
Comparison of C₁₃E₉ with surfactants sharing the same EO units but differing in alkyl chain length:
CMC decreases with longer alkyl chains due to increased hydrophobicity. C₁₃E₉ is projected to have a lower CMC than C₁₂E₉ but higher than C₁₃E₈.
Varying Ethylene Oxide Units
Comparison of C₁₃E₉ with surfactants sharing the same alkyl chain but differing in EO units:
Increasing EO units enhance hydrophilicity, raising CMC and reducing aggregation numbers. C₁₃E₉ would balance solubility and emulsification better than C₁₃E₈ .
Key Research Findings
Emulsion Stabilization
- CO₂/N₂-Responsive Emulsions: C₁₂E₉ forms stable Pickering emulsions with silica nanoparticles. CO₂ bubbling increases silica hydrophobicity, enhancing surfactant adsorption and emulsion stability. A C₁₃E₉ analog could improve performance due to stronger hydrophobic interactions .
Environmental Impact
- Bioconcentration: Octaethylene glycol monotridecyl ether (C₁₃E₈) shows low bioconcentration in fathead minnows, with a bioconcentration factor (BCF) of 11–25. C₁₃E₉’s longer EO chain may further reduce bioaccumulation .
Data Tables
Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants
Potential typo in aggregation number; typical values range from 50–300 for similar surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
